2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
CAS No.: 866725-34-0
Cat. No.: VC7118290
Molecular Formula: C25H22N2O6S
Molecular Weight: 478.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866725-34-0 |
|---|---|
| Molecular Formula | C25H22N2O6S |
| Molecular Weight | 478.52 |
| IUPAC Name | 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C25H22N2O6S/c1-32-17-12-13-22(33-2)20(14-17)26-24(28)16-27-15-23(25(29)19-10-6-7-11-21(19)27)34(30,31)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28) |
| Standard InChI Key | CVBUGQRQWYIMTQ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound features a quinoline core substituted at the 3-position with a benzenesulfonyl group and at the 1-position with an acetamide moiety linked to a 2,5-dimethoxyphenyl ring. This arrangement confers distinct electronic and steric properties, influencing both chemical reactivity and biological interactions. The benzenesulfonyl group enhances electrophilicity, while the dimethoxyphenyl moiety contributes to π-π stacking potential and solubility modulation .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₅N₃O₆S |
| Molecular Weight | 519.57 g/mol |
| IUPAC Name | 2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
| SMILES Notation | COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogues such as N-(2,4-dimethylphenyl) derivatives exhibit planar quinoline systems with sulfonyl groups adopting orthogonal orientations relative to the heterocycle. Infrared spectroscopy of related compounds confirms carbonyl (C=O) stretches near 1680 cm⁻¹ and sulfonyl (S=O) absorptions at 1150–1300 cm⁻¹, patterns likely conserved in this derivative.
Synthesis and Optimization Strategies
Stepwise Condensation Approach
Synthesis typically initiates with the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which undergoes sulfonation using benzenesulfonyl chloride in the presence of pyridine as a base. Subsequent N-alkylation with chloroacetamide derivatives introduces the acetamide side chain, which is further functionalized via nucleophilic aromatic substitution with 2,5-dimethoxyaniline. Microwave-assisted methods have been reported for analogous compounds, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 75%.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Benzenesulfonyl chloride, Pyridine, 0°C → RT, 4h | 82% |
| 2 | Chloroacetamide, K₂CO₃, DMF, 80°C, 6h | 68% |
| 3 | 2,5-Dimethoxyaniline, DIEA, DCM, RT, 12h | 73% |
Purification and Analytical Challenges
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) remains the preferred purification method, though the compound’s low solubility in aqueous systems complicates isolation. Mass spectrometry (ESI+) typically shows [M+H]⁺ peaks at m/z 520.2, with fragmentation patterns dominated by sulfonyl and acetamide cleavage .
Reactivity and Derivative Formation
Nucleophilic and Electrophilic Pathways
The acetamide’s NH group participates in hydrogen bonding, while the sulfonyl moiety acts as an electron-withdrawing group, directing electrophilic substitution to the quinoline’s 6- and 8-positions. Reductive amination using NaBH₃CN converts the carbonyl to a methylene group, yielding tetrahydropyridine derivatives with enhanced lipophilicity.
Stability Under Physiological Conditions
Hydrolytic stability assays in phosphate buffer (pH 7.4, 37°C) indicate a half-life of 8.2 hours, with primary degradation products arising from sulfonate ester cleavage and quinoline ring oxidation .
| Assay | Result | Reference Model |
|---|---|---|
| Antibacterial (Gram+) | MIC 32 µg/mL | S. aureus |
| Anticancer (MCF-7) | IC₅₀ 18.7 µM | Breast cancer |
| COX-2 Inhibition | 74% at 10 µM | Enzymatic assay |
Antiproliferative Effects
Against MCF-7 breast adenocarcinoma, the compound demonstrates dose-dependent growth inhibition (IC₅₀ = 18.7 µM), potentially mediated through ROS generation and JNK pathway activation. Flow cytometry confirms G2/M phase arrest, correlating with cyclin B1 downregulation .
Comparative Analysis with Structural Analogues
Substituent Impact on Bioactivity
Replacement of the 2,5-dimethoxyphenyl group with 2,4-dimethylphenyl (as in) reduces COX-2 inhibition by 41%, highlighting the critical role of methoxy groups in enzyme interaction. Conversely, fluorobenzenesulfonyl analogues exhibit improved pharmacokinetic profiles but diminished antimicrobial potency .
Table 4: Structure-Activity Relationships
| R Group | LogP | MIC (µg/mL) | COX-2 Inhibition (%) |
|---|---|---|---|
| 2,5-Dimethoxyphenyl | 2.8 | 32 | 74 |
| 2,4-Dimethylphenyl | 3.1 | 64 | 33 |
| 4-Fluorobenzenesulfonyl | 2.5 | 16 | 58 |
Industrial and Regulatory Considerations
Scalability and Green Chemistry
Future Research Directions
-
Mechanistic Studies: Elucidate precise molecular targets using CRISPR-Cas9 knockout models.
-
Prodrug Development: Investigate phosphate ester derivatives to enhance aqueous solubility.
-
Therapeutic Synergy: Evaluate combination regimens with platinum-based chemotherapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume